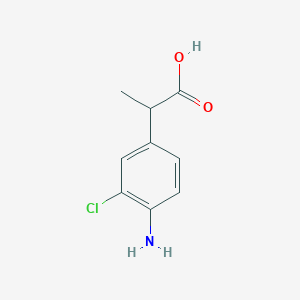
2-(4-Amino-3-chlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-chlorophenyl)propanoic acid, also known as 3-amino-3-(4-chlorophenyl)propanoic acid, is a phenylalanine derivative . It has a molecular formula of C9H10ClNO2 .
Molecular Structure Analysis
The molecular structure of 2-(4-Amino-3-chlorophenyl)propanoic acid is represented by the InChI string:InChI=1S/C9H10ClNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13) . The compound has a net charge of 0, an average mass of 199.634, and a monoisotopic mass of 199.04001 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 199.63 . The InChI key for the compound isBXGDBHAMTMMNTO-UHFFFAOYSA-N .
Applications De Recherche Scientifique
GABA B Receptor Antagonism
2-(4-Amino-3-chlorophenyl)propanoic acid has been explored for its potential as a GABA B receptor antagonist. The synthesis and study of 3-amino-3-(4-chlorophenyl)propanoic acid, a compound structurally related to 2-(4-Amino-3-chlorophenyl)propanoic acid, revealed its antagonistic properties on the GABAB receptor, contributing to the understanding of neurochemical pathways and potential therapeutic applications in neuroscience (Abbenante et al., 1997).
Chiral Separation and Enantiorecognition
Research involving the chiral separation of isomers of 2-(chlorophenyl)propanoic acids, including 2-(4-Amino-3-chlorophenyl)propanoic acid, has been significant. The study by Jin et al. (2019) focused on the separation of these isomers using countercurrent chromatography, highlighting the influence of chlorine substituents on enantiorecognition and separation efficiency. This research is crucial for understanding the chiral properties of such compounds, which is vital for pharmaceutical applications (Jin et al., 2019).
Fluorescence Derivatisation for Biological Assays
The compound has also been studied for its use in fluorescence derivatisation. Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid, similar in structure to 2-(4-Amino-3-chlorophenyl)propanoic acid, to amino acids, producing derivatives with strong fluorescence. These derivatives are important for biological assays, offering a potential tool for biochemical research (Frade et al., 2007).
Vibrational Spectra and Molecular Analysis
Studies on the molecular structure and vibrational spectra of related compounds like 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the physicochemical properties of 2-(4-Amino-3-chlorophenyl)propanoic acid. Research by Muthu and Paulraj (2012) examined these aspects, contributing to a deeper understanding of the molecular behavior and potential applications in material science (Muthu & Paulraj, 2012).
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of compounds structurally related to 2-(4-Amino-3-chlorophenyl)propanoic acid, such as the research by O'reilly et al. (1990), provide valuable insights for therapeutic applications. These studies contribute to the development of new pharmaceuticals and understanding of chemical synthesis processes (O'reilly et al., 1990).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound 2-(4-Amino-3-chlorophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid and plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters. It’s involved in various biological functions, including protein synthesis and metabolic regulation .
Mode of Action
It could potentially influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
The compound, being a phenylalanine derivative, may be involved in the phenylalanine metabolic pathway . This pathway plays a significant role in the synthesis of proteins and the production of the neurotransmitters dopamine, norepinephrine, and epinephrine.
Propriétés
IUPAC Name |
2-(4-amino-3-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHOJJBWVFBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-chlorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

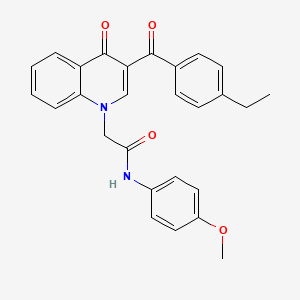
![1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxoimidazolidine](/img/structure/B2419618.png)
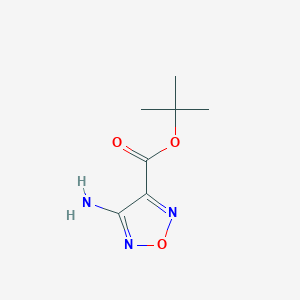
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2419624.png)

![9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2419627.png)
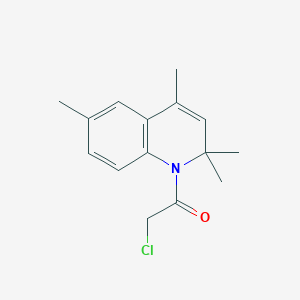

![3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419630.png)
![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)

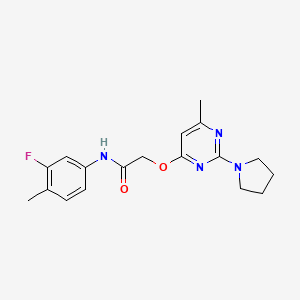
![4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)
![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2419637.png)